N-{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]phenyl}acetamide
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Overview
Description
N~1~-{4-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE is a compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antidepressant, and anticancer properties . The structure of this compound includes a triazinoindole core, which is a fused heterocyclic system, and a phenylacetamide moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of N1-{4-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE typically involves the condensation of tricyclic compounds with chloro N-phenylacetamides . The tricyclic compound, 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione, is obtained by the condensation of isatin with thiosemicarbazide . The chloro N-phenylacetamides are synthesized from different substituted anilines . The reaction conditions often involve the use of solvents like methanol and dichloromethane, and the products are purified through recrystallization .
Chemical Reactions Analysis
N~1~-{4-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N~1~-{4-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-{4-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE involves its ability to bind to iron ions. This binding disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
N~1~-{4-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE is unique compared to other triazinoindole derivatives due to its specific structure and biological activities. Similar compounds include:
N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These compounds also exhibit antimicrobial and antidepressant activities.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives: These compounds have shown potent antimalarial and antidepressant activities.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activities.
N~1~-{4-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE stands out due to its selective binding to ferrous ions and its potential use in cancer therapy .
Properties
Molecular Formula |
C19H15N5O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15N5O2S/c1-11(25)20-13-8-6-12(7-9-13)16(26)10-27-19-22-18-17(23-24-19)14-4-2-3-5-15(14)21-18/h2-9H,10H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
FMXCMPGXFNIZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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